molecular formula C18H20FNO3S B5881808 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate

ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No. B5881808
M. Wt: 349.4 g/mol
InChI Key: YDTUHKRPGJLLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as DAPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which plays a crucial role in cell differentiation and proliferation.

Mechanism of Action

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate works by inhibiting the activity of gamma-secretase, an enzyme complex that cleaves the transmembrane domain of various proteins, including Notch. By inhibiting gamma-secretase, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate blocks the cleavage of Notch and prevents the activation of downstream signaling pathways that are involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments is its specificity for the Notch signaling pathway, which allows researchers to study the effects of Notch inhibition on various cellular processes. However, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate can also have off-target effects on other proteins that are cleaved by gamma-secretase, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate, including the development of more potent and selective gamma-secretase inhibitors, the investigation of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate's effects on other signaling pathways, and the evaluation of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate's potential as a therapeutic agent for various diseases in clinical trials. Additionally, the use of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

The synthesis of ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde and thiophene-2-carboxylic acid to form 4-fluoro-3-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with ethyl 2-aminopentanoate in the presence of sodium hydride to form ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate, which is the final product.

Scientific Research Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to inhibit the growth and metastasis of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease research, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to reduce the production of beta-amyloid, a protein that is implicated in the development of the disease. In cardiovascular disease research, ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate has been shown to inhibit the proliferation of smooth muscle cells, which can lead to the development of atherosclerosis.

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-5-23-16(21)14-13(11-6-8-12(19)9-7-11)10-24-15(14)20-17(22)18(2,3)4/h6-10H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTUHKRPGJLLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

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